![molecular formula C11H14N4O2 B2812481 甲基-3-(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-基)丙酸酯 CAS No. 941936-72-7](/img/structure/B2812481.png)

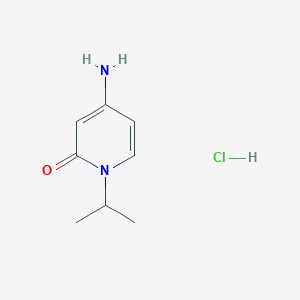

甲基-3-(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused with a pyrimidine ring . Triazolopyrimidines are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . This process is considered an innovative approach to organic synthesis as it allows for the creation of highly complex molecules in a single step .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The exact structure of “Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate” is not available in the retrieved sources.Chemical Reactions Analysis

The formation of triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .科学研究应用

合成和结构分析

- 一项研究描述了含有 1,2,4-三唑并[1,5-a]嘧啶环的新型衍生物的合成和晶体结构,重点介绍了它的光谱表征和 Hirshfeld 表面分析。对革兰氏阳性和革兰氏阴性微生物菌株的抗菌活性进行了评估,显示出有希望的结果 (Lahmidi 等人,2019)。

- 另一项研究重点关注氨基唑与梅尔德伦酸和二烷基酮或环己酮的相互作用,导致烷基取代的吡唑并[3,4-b]吡啶-6-酮和 1,2,4-三唑并[1,5-a]嘧啶-7-酮。通过 X 射线结构研究证实了这些结构 (Lipson 等人,2007)。

生物活性

- 对三唑并嘧啶氨基衍生物合成的研究揭示了导致 5,7-二甲基-2-R-氨基[1,2,4]三唑并[1,5-a]嘧啶的杂环化过程。这项工作强调了由于氢键的存在而产生稳定结构的分子创造潜力 (Vas’kevich 等人,2006)。

- 一项关于新型吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5,6-二酮衍生物合成的研究探索了 6-氨基-2-硫尿嘧啶与酰肼酰卤的反应。这项研究提供了对具有潜在生物学应用的复杂杂环化合物合成的见解 (Mosselhi,2002)。

抗菌和抗癌特性

- 含有 1,2,4-三唑并[1,5-a]嘧啶骨架的化合物已被评估其抗菌活性,其中一些对细菌和真菌物种表现出有希望的效果。这表明在开发新的抗菌剂方面具有潜在的应用 (Abdel‐Aziz 等人,2008)。

- 已经研究了三唑并嘧啶中钌(ii)配合物在脂质体中的纳米封装,以增强对黑色素瘤细胞系的抗癌活性。这种方法展示了改进的疗效和降低的毒性,突出了这些配合物的治疗潜力 (Fandzloch 等人,2020)。

作用机制

Target of Action

The primary target of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S transition in the cell cycle . By inhibiting CDK2, the compound prevents cells from entering the S phase, where DNA replication occurs . This disruption can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

The inhibition of CDK2 by Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate leads to significant alterations in cell cycle progression . This can result in cell cycle arrest and potentially induce apoptosis . These effects can be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

属性

IUPAC Name |

methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-9(4-5-10(16)17-3)8(2)15-11(14-7)12-6-13-15/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRZDVYRELZYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)

![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)

![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)

![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)

![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)